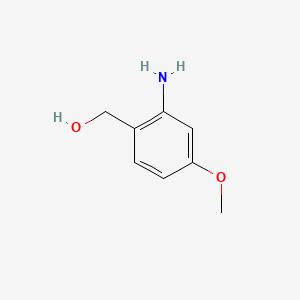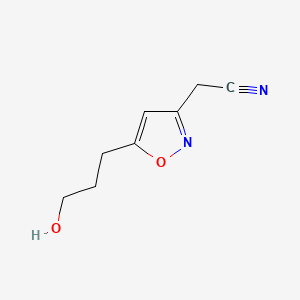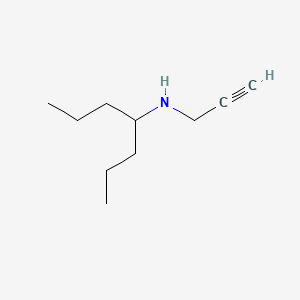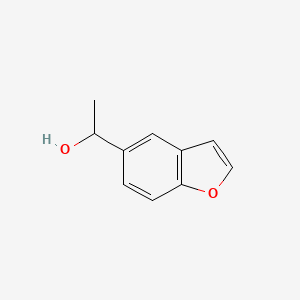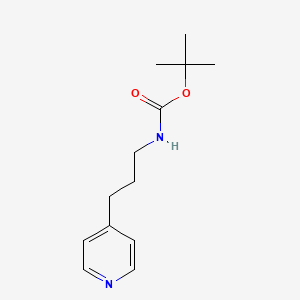
N-Boc-3-(4-piridil)propilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-3-(4-Pyridyl)propylamine, also known as tert-butyl N-(3-pyridin-4-ylpropyl)carbamate, is a versatile chemical compound used in various scientific research fields. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amine group of 3-(4-pyridyl)propylamine. This compound is widely utilized in organic synthesis, pharmaceuticals, and materials science due to its stability and reactivity.
Aplicaciones Científicas De Investigación
N-Boc-3-(4-Pyridyl)propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in materials science for the production of polymers and other advanced materials.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(4-Pyridyl)propylamine typically involves the protection of the amine group in 3-(4-pyridyl)propylamine using di-tert-butyl dicarbonate ((Boc)2O). The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) to facilitate the formation of the Boc-protected amine. The reaction conditions are mild, often performed at room temperature, and yield the desired product in high purity and yield .
Industrial Production Methods
In an industrial setting, the production of N-Boc-3-(4-Pyridyl)propylamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to minimize waste and maximize yield, making the process environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-3-(4-Pyridyl)propylamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted derivatives of N-Boc-3-(4-Pyridyl)propylamine.
Deprotection Reactions: 3-(4-Pyridyl)propylamine.
Coupling Reactions: Biaryl compounds and other complex structures.
Comparación Con Compuestos Similares
N-Boc-3-(4-Pyridyl)propylamine can be compared to other Boc-protected amines, such as:
- N-Boc-2-(4-Pyridyl)ethylamine
- N-Boc-4-(4-Pyridyl)butylamine
- N-Boc-3-(3-Pyridyl)propylamine
These compounds share similar protective properties but differ in the length and position of the pyridyl group, affecting their reactivity and applications. N-Boc-3-(4-Pyridyl)propylamine is unique due to its specific structure, which offers distinct advantages in certain synthetic and research applications.
Propiedades
IUPAC Name |
tert-butyl N-(3-pyridin-4-ylpropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-4-5-11-6-9-14-10-7-11/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIXPCFSIXIGTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
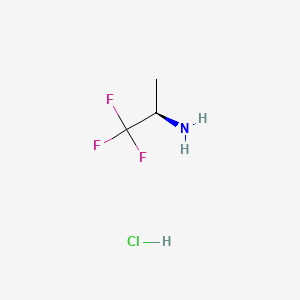

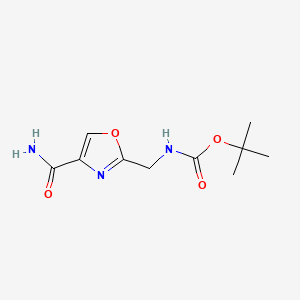
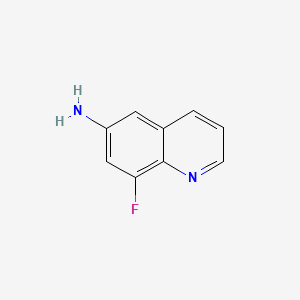
![Methyl (2R)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B573335.png)
![Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B573339.png)

